3-Hydroxyquinoline-2-carbaldehyde CAS 5374-97-0 properties
3-Hydroxyquinoline-2-carbaldehyde CAS 5374-97-0 properties
An In-depth Technical Guide to 3-Hydroxyquinoline-2-carbaldehyde (CAS 5374-97-0)
Executive Summary
3-Hydroxyquinoline-2-carbaldehyde is a pivotal heterocyclic compound, distinguished by its quinoline core functionalized with adjacent hydroxyl and carbaldehyde groups. This unique arrangement imparts significant chemical reactivity and potent metal-chelating properties, establishing it as a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive exploration of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its applications as a versatile building block for synthesizing advanced therapeutic agents and sensitive chemosensors, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Quinoline Scaffold and its Significance
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] 3-Hydroxyquinoline-2-carbaldehyde emerges as a particularly valuable derivative. The strategic placement of the hydroxyl (-OH) group at the C3 position and the carbaldehyde (-CHO) group at the C2 position creates a highly reactive and versatile platform for chemical elaboration. The proximity of the nitrogen atom, the hydroxyl oxygen, and the aldehyde function facilitates the formation of stable polydentate ligands, making it an exceptional chelator for various metal ions.[3] This property is central to its application in designing therapeutic agents that target metalloenzymes and in the development of fluorescent sensors for metal ion detection.[4][5]
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a molecule are fundamental to understanding its behavior in chemical and biological systems.
Physicochemical Properties
The key computed properties of 3-Hydroxyquinoline-2-carbaldehyde are summarized below, providing a quantitative basis for its handling and application.
| Property | Value | Reference |
| CAS Number | 5374-97-0 | [6] |
| Molecular Formula | C₁₀H₇NO₂ | [6] |
| Molecular Weight | 173.17 g/mol | [6] |
| IUPAC Name | 3-hydroxyquinoline-2-carbaldehyde | [6] |
| Exact Mass | 173.047678466 Da | [6] |
| XLogP3-AA | 2.2 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. Aromatic protons on the quinoline ring system would resonate in the δ 7.0-9.0 ppm region, exhibiting complex splitting patterns (doublets, triplets, and doublets of doublets) characteristic of the substituted quinoline core.[7]
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¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the aldehydic carbonyl carbon around δ 190-195 ppm. Carbons of the aromatic quinoline ring would appear in the δ 110-160 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad absorption band in the 3100-3400 cm⁻¹ region would correspond to the O-H stretching vibration of the hydrogen-bonded hydroxyl group.[8] A strong, sharp peak around 1660-1680 cm⁻¹ is characteristic of the C=O stretching of the aromatic aldehyde.[7][8] Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 173).[7] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or carbon monoxide (CO).
Synthesis and Chemical Reactivity
Synthetic Approaches
3-Hydroxyquinoline-2-carbaldehyde is typically synthesized via the formylation of a 3-hydroxyquinoline precursor. Several classical organic reactions can be employed for this purpose, with the choice depending on the desired scale and available starting materials.
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Vilsmeier-Haack Reaction: This is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It involves treating 3-hydroxyquinoline with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).[7] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C2 position of the 3-hydroxyquinoline ring.
-
Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[7] While effective for phenols, its application to hydroxyquinolines can sometimes lead to a mixture of products or ring expansion, requiring careful optimization of reaction conditions.
Caption: Vilsmeier-Haack synthesis of the target compound.
Key Chemical Reactions
The dual functionality of 3-Hydroxyquinoline-2-carbaldehyde makes it a versatile intermediate.
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Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most important reactions of this compound, as the resulting Schiff base ligands are excellent chelators for metal ions and are widely used in the development of fluorescent sensors and catalysts.[5]
-
Metal Complexation: The compound acts as a bidentate ligand, coordinating with metal ions through the hydroxyl oxygen and the quinoline nitrogen.[3] This property is fundamental to its biological activity and its use in analytical chemistry.
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Derivatization: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for creating diverse derivatives.
Applications in Research and Development
Drug Discovery and Medicinal Chemistry
The 3-hydroxyquinoline-2-carbaldehyde scaffold is a cornerstone for building novel therapeutic agents. Derivatives have shown promising activity in several areas:
-
Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent activity against a range of bacteria and fungi.[9][10] The ability to chelate essential metal ions can disrupt microbial metabolic processes.
-
Anticancer Activity: The quinoline core is present in many anticancer agents.[1] Derivatives of 3-hydroxyquinoline-2-carbaldehyde have been investigated for their potential to induce apoptosis in cancer cells, often linked to their interaction with cellular metal ions or inhibition of key enzymes.[2][9][11]
Fluorescent Chemosensors
A major application lies in the development of sensors for metal ion detection. The typical workflow involves a two-step process: synthesis of a Schiff base derivative followed by spectroscopic titration.
Caption: Workflow for a Schiff base chemosensor.
The mechanism often relies on phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the sensor may be non-fluorescent, but upon binding to a target metal ion, conformational changes inhibit non-radiative decay pathways, leading to a significant "turn-on" fluorescent signal.[5]
Experimental Protocol: Synthesis of a Schiff Base Sensor
This protocol provides a generalized, self-validating method for synthesizing a Schiff base from 3-Hydroxyquinoline-2-carbaldehyde.
Objective: To synthesize a Schiff base via condensation for potential use as a chemosensor.
Materials:
-
3-Hydroxyquinoline-2-carbaldehyde (1 mmol)
-
A selected primary amine (e.g., 2-aminophenol) (1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of 3-Hydroxyquinoline-2-carbaldehyde in 10 mL of absolute ethanol. Stir until fully dissolved; gentle warming may be applied if necessary.
-
Addition of Amine: To this solution, add a solution of 1 mmol of the primary amine dissolved in 10 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.
-
Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar product spot indicates reaction progression. A distinct color change in the reaction mixture is also often observed.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Hydroxyquinoline-2-carbaldehyde is not widely available, data from closely related hydroxyquinolines provides essential guidance for safe handling.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12][14]
-
First Aid:
Conclusion
3-Hydroxyquinoline-2-carbaldehyde stands out as a molecule of significant scientific interest. Its well-defined structure, predictable reactivity, and potent chelating ability make it an invaluable building block in the rational design of new molecules. From creating novel anticancer and antimicrobial drug candidates to engineering highly sensitive fluorescent sensors, its applications continue to expand. The synergy between synthetic chemistry, spectroscopy, and biological evaluation ensures that this versatile quinoline derivative will remain a key player in advancing both medicinal chemistry and materials science.
References
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Gawronski, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2084. Retrieved from [Link].
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Youssef, A. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 21(12), 1696. Retrieved from [Link].
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Youssef, A. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link].
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Al-Obaidi, A., & Al-Bayati, R. I. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 8(2), 54-58. Retrieved from [Link].
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Al-Mulla, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Retrieved from [Link].
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Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link].
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ResearchGate. (n.d.). Synthesis of substituted 2-quinolines-3-carbaldehyde. Retrieved from [Link].
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Chemchart. (n.d.). 2-hydroxyquinoline-3-carbaldehyde (91301-03-0). Retrieved from [Link].
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Sharma, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19374. Retrieved from [Link].
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ChemSrc. (2025). 8-Hydroxyquinoline-2-carbaldehyde. Retrieved from [Link].
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